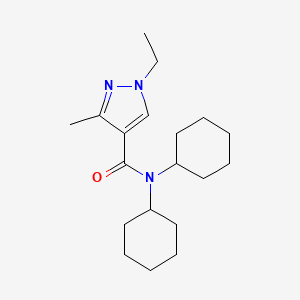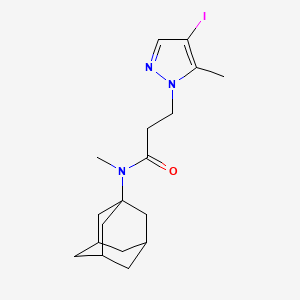
4-(butan-2-yl)-N-(4-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- Alkylation of the sulfonamide intermediate with 2-bromobutane in the presence of a strong base like sodium hydride.
- Reaction conditions: Elevated temperature (50-70°C), anhydrous conditions.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- Reduction of the sulfonamide group can yield amines.
- Common reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.
-
Substitution:
- Electrophilic aromatic substitution can occur on the benzene ring, introducing various substituents.
- Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products:
- Oxidation products: Ketones, carboxylic acids.
- Reduction products: Amines.
- Substitution products: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug development due to its sulfonamide group, which is known for antibacterial properties.
- Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Potential use in the development of new polymers or as a catalyst in certain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(BUTAN-2-YL)-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
-
Formation of the Sulfonamide Group:
- Reacting benzene-1-sulfonyl chloride with 4-methoxyaniline in the presence of a base such as pyridine to form N-(4-methoxyphenyl)benzene-1-sulfonamide.
- Reaction conditions: Room temperature, inert atmosphere.
Mechanism of Action
The mechanism by which 4-(BUTAN-2-YL)-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, preventing substrate access and
Properties
Molecular Formula |
C17H21NO3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-butan-2-yl-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-4-13(2)14-5-11-17(12-6-14)22(19,20)18-15-7-9-16(21-3)10-8-15/h5-13,18H,4H2,1-3H3 |
InChI Key |
BQMDLHXMSHJXHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10962136.png)
![(4-Ethylpiperazin-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone](/img/structure/B10962138.png)
![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10962140.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B10962141.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B10962149.png)


![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-methoxyphenyl)amino]ethanone](/img/structure/B10962172.png)
![1,4-Bis[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B10962173.png)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10962175.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]furan-2-carboxamide](/img/structure/B10962177.png)
![5-Tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10962183.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10962188.png)
